1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
Overview
Description
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dichlorophenyl group, a fluorophenoxy group, and a thiadiazole ring
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves several key steps:
Starting Materials: The synthesis begins with the preparation of the 2,4-dichlorophenyl and 2-fluorophenoxy intermediates.
Formation of Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving appropriate precursors.
Coupling Reactions: The final step involves coupling the dichlorophenyl and fluorophenoxy intermediates with the thiadiazole ring under controlled conditions to form the desired urea compound.
Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield . These systems allow for precise control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste.
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorophenoxy groups, leading to the formation of substituted products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and organic solvents like dichloroethane . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol: This compound shares the dichlorophenyl group but differs in its overall structure and reactivity.
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: This compound has a more complex structure and is studied for its potential as a cannabinoid receptor antagonist.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O2S/c17-9-5-6-12(10(18)7-9)20-15(24)21-16-23-22-14(26-16)8-25-13-4-2-1-3-11(13)19/h1-7H,8H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWSTQCPEMQBDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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